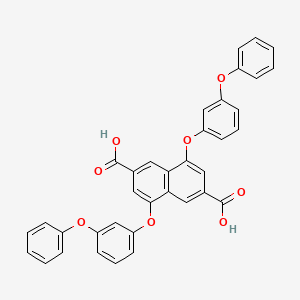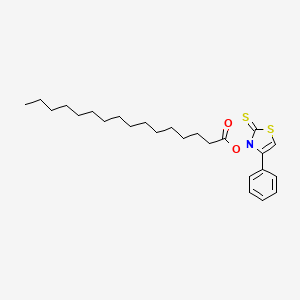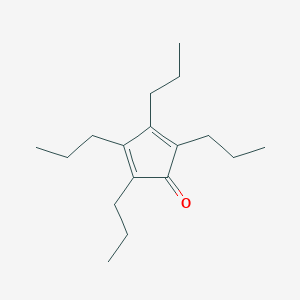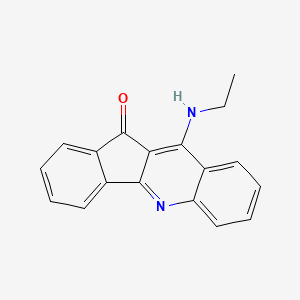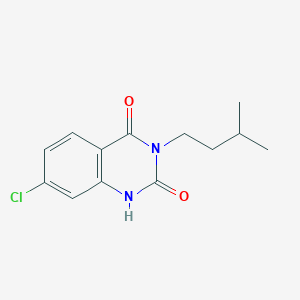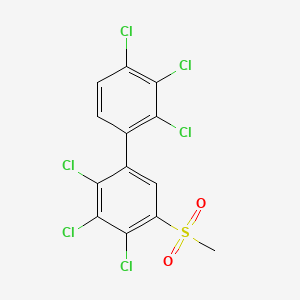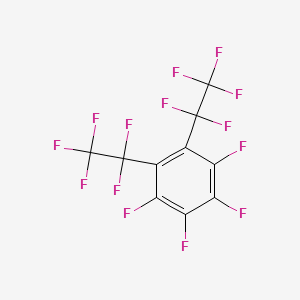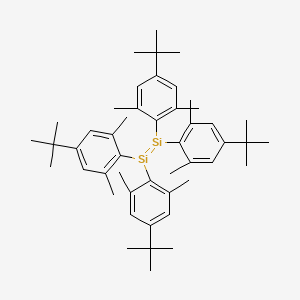![molecular formula C12H15NOSe B14323841 4-[2-(Phenylselanyl)ethenyl]morpholine CAS No. 105423-51-6](/img/structure/B14323841.png)
4-[2-(Phenylselanyl)ethenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Phenylselanyl)ethenyl]morpholine is an organic compound that features a morpholine ring substituted with a phenylselanyl group at the 2-position of the ethenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Phenylselanyl)ethenyl]morpholine typically involves the reaction of morpholine with a phenylselanyl-substituted ethenyl precursor. One common method is the nucleophilic substitution reaction where morpholine reacts with 2-(phenylselanyl)ethenyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of morpholine, a key component of this compound, is often achieved by the dehydration of diethanolamine with concentrated sulfuric acid . Alternatively, it can be synthesized from bis(2-chloroethyl)ether in a reaction with ammonia, producing ammonium chloride as a byproduct .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Phenylselanyl)ethenyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding ethenylmorpholine.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed for substitution reactions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Ethenylmorpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(Phenylselanyl)ethenyl]morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing selenium-containing groups.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[2-(Phenylselanyl)ethenyl]morpholine involves its interaction with molecular targets through the phenylselanyl group. This group can undergo redox reactions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to modulate oxidative stress and interact with specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4-[2-(Phenylselanyl)ethyl]morpholine: Similar structure but lacks the double bond in the ethenyl chain.
4-[2-(Phenylthio)ethenyl]morpholine: Contains a sulfur atom instead of selenium.
4-[2-(Phenylselanyl)propyl]morpholine: Has a propyl chain instead of an ethenyl chain.
Uniqueness
4-[2-(Phenylselanyl)ethenyl]morpholine is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties and potential biological activities. The double bond in the ethenyl chain also contributes to its reactivity and versatility in chemical synthesis.
Properties
CAS No. |
105423-51-6 |
|---|---|
Molecular Formula |
C12H15NOSe |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
4-(2-phenylselanylethenyl)morpholine |
InChI |
InChI=1S/C12H15NOSe/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13/h1-5,8,11H,6-7,9-10H2 |
InChI Key |
PJZSXBHJECJUOD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C=C[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



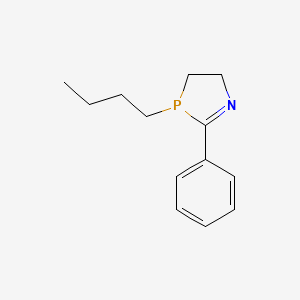
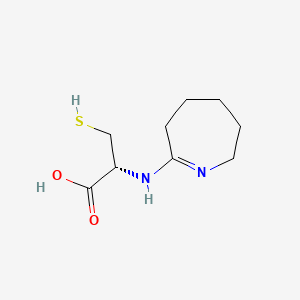
![5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B14323784.png)
![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)
